N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3S2/c1-31(28,29)21-13-7-17(8-14-21)15-23(27)26-24-25-22(16-30-24)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14,16H,15H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPULYLYRBZGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Modified Sulfur-Containing Groups
IM-250 ()
- Structure: Features a (S)-methylsulfonimidoyl group on the thiazole ring and a 2',5'-difluoro-[1,1'-biphenyl] substituent.
- Key Differences: The sulfonimidoyl group (R-SO-NH) differs from the methylsulfonyl (R-SO₂) in oxidation state and hydrogen-bonding capacity. Fluorine atoms on the biphenyl enhance electronegativity and metabolic stability.
Compound 2b ()
- Structure: 2-(4-methyltriazol-2-yl)-N-[4-(N-(thiazol-2-yl)sulfamoyl)phenyl]acetamide .
- Key Differences: Replaces the biphenyl with a sulfamoylphenyl group and introduces a triazole ring.
- Activity: Exhibits MMP-9 and cathepsin D/L inhibition , indicating protease-targeted applications .
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide ()
- Structure: Contains a cyanophenyl (electron-withdrawing) and ethylthio (less oxidized sulfur) group.
- Properties: The cyano group increases polarity, while ethylthio reduces metabolic stability compared to methylsulfonyl .
Analogues with Heterocyclic Replacements
[1,1′-Biphenyl]-4-yl(2-amino-4-(4-(methylthio)phenyl)thiazol-5-yl)methanone ()
- Structure: Replaces the acetamide with a methanone group and substitutes methylthio for methylsulfonyl.
- Synthesis: Prepared via Friedel-Crafts acylation, highlighting divergent synthetic routes compared to acetamide derivatives .
N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide ()
- Structure: Substitutes biphenyl with methoxybenzofuran , introducing an oxygen-containing heterocycle.
- Implications: The benzofuran moiety alters π-π stacking interactions and bioavailability compared to biphenyl .
N-(4-phenyl-2-thiazolyl)acetamide ()
- Structure: A simplified analog lacking both biphenyl and methylsulfonyl groups.
- Significance: Serves as a baseline for structure-activity relationship (SAR) studies, demonstrating the importance of substituents in enhancing target affinity .
Analogues with Core Scaffold Variations
2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide ()
- Structure: Replaces the biphenyl-thiazole core with a triazole-thiazole system and a sulfanyl linker.
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide ()
- Structure: Incorporates a piperazinyl-sulfonyl group instead of thiazole, demonstrating flexibility in scaffold design.
- Applications: Such derivatives are often explored for CNS targets due to improved blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide, and how can purity be validated?
- Methodology : Synthesis typically involves coupling reactions between thiazole intermediates and acetamide derivatives. For example, hydrogenation using palladium catalysts under hydrogen atmospheres is effective for reducing aromatic nitro groups or protecting sensitive functional groups . Post-synthesis, purity is validated via:
- Melting point analysis (e.g., 125–190°C ranges observed in similar acetamide-thiazole derivatives) .
- Spectroscopic techniques : IR spectroscopy (amide C=O stretch ~1650–1700 cm⁻¹), NMR (amide proton δ ~10–12 ppm), and HRMS for molecular ion confirmation .
Q. How can researchers confirm the structural integrity of the thiazole and acetamide moieties in this compound?
- Methodology :
- X-ray crystallography resolves bond angles and torsional strain, as demonstrated in analogous N-(substituted phenyl)acetamides .
- NMR spectroscopy : NMR identifies quaternary carbons in the biphenyl group (δ ~120–140 ppm) and sulfonyl groups (δ ~40–50 ppm) .
- Density Functional Theory (DFT) calculations correlate experimental NMR shifts with predicted values to validate stereoelectronic effects .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound in biological assays?
- Methodology :
- Systematic substituent variation : Replace methylsulfonyl with trifluoromethyl or cyano groups to assess electronic effects on target binding .
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions, such as hydrogen bonding between the acetamide carbonyl and enzyme active sites .
- In vitro screening : Test against enzyme targets (e.g., urease or kinases) with IC determination. For example, derivatives with fluoro-substituted biphenyl groups showed enhanced activity in antiurease assays .
Q. How should researchers address contradictory data in pharmacokinetic studies (e.g., low solubility vs. high in vivo efficacy)?
- Methodology :
- Physicochemical profiling : Measure logP (e.g., >3 for lipophilic analogs) and aqueous solubility via shake-flask methods. If solubility is poor, consider prodrug strategies (e.g., esterification of the acetamide) .
- In vivo models : Use murine HSV latency models to assess bioavailability despite low solubility. IM-250 (a structurally related compound) demonstrated efficacy via intermittent dosing despite suboptimal solubility .
- Formulation optimization : Use cyclodextrin-based carriers or nanoemulsions to enhance dissolution rates .
Q. What computational methods are robust for predicting metabolic stability of the methylsulfonyl group?
- Methodology :
- Metabolite identification : Use LC-MS/MS to detect sulfone oxidation products in liver microsomal assays .
- In silico tools : Apply Schrödinger’s MetaSite or CypReact to predict cytochrome P450-mediated metabolism. The methylsulfonyl group is typically resistant to oxidation, but adjacent aromatic rings may undergo hydroxylation .
Q. How can molecular dynamics (MD) simulations improve understanding of target binding kinetics?
- Methodology :
- Trajectory analysis : Simulate ligand-protein complexes (e.g., 100 ns runs in GROMACS) to assess stability of key interactions, such as π-π stacking between the biphenyl group and hydrophobic enzyme pockets .
- Binding free energy calculations : Use MM-PBSA/GBSA to quantify contributions from van der Waals and electrostatic forces. For example, sulfonyl groups in similar compounds contributed -2.5 kcal/mol to binding energy .
Data Contradiction and Validation
Q. When crystallographic data conflicts with NMR-based structural assignments, how should researchers resolve discrepancies?
- Methodology :
- Cross-validate techniques : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries .
- Dynamic NMR : Assess rotational barriers of the biphenyl group (e.g., variable-temperature NMR) to detect conformational flexibility that may explain crystallographic vs. solution-state differences .
Key Data from Literature
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
